molecular formula C12H10N4O3 B2377383 6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide CAS No. 938015-53-3

6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide

Cat. No.: B2377383
CAS No.: 938015-53-3
M. Wt: 258.237
InChI Key: VETLIWUXWNKKAC-UHFFFAOYSA-N
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Description

6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure combining a furan ring, an isoxazole ring, and a pyridine ring, which contributes to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with furyl-substituted intermediates under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include scaling up the reaction conditions, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products depending on the nucleophile employed .

Scientific Research Applications

6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This inhibition is achieved through the compound’s binding to the active site of the enzymes, preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide is unique due to its combination of a furan ring and an isoxazole ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c1-6-10-7(11(17)15-13)5-8(9-3-2-4-18-9)14-12(10)19-16-6/h2-5H,13H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETLIWUXWNKKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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